

In-Depth Technical Guide: ADL5859 Delta-Opioid Receptor Binding Affinity

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity and functional activity of **ADL5859**, a selective agonist for the delta-opioid receptor (DOR). The information is curated for professionals in the fields of pharmacology, neuroscience, and drug development.

Core Quantitative Data

The binding affinity and functional potency of **ADL5859** at the delta-opioid receptor, along with its activity at other relevant targets, are summarized below.

Parameter	Value	Target/Assay
Binding Affinity (Ki)	0.84 nM	Delta-Opioid Receptor (DOR) [1][2]
Functional Potency (EC50)	20 nM	Delta-Opioid Receptor (DOR) Activation[1][2]
Off-Target Activity (IC50)	78 μΜ	hERG Channel Inhibition[1]
Off-Target Activity (IC50)	43 μΜ	Cytochrome P450 2D6 (CYP2D6) Inhibition[1]

ADL5859 demonstrates high potency and selectivity for the delta-opioid receptor, with a binding affinity in the sub-nanomolar range and functional activation in the low nanomolar



range.[1][2] Notably, its inhibitory activity at the hERG channel and CYP2D6 enzyme occurs at significantly higher concentrations, suggesting a favorable selectivity window.

Experimental Protocols

The following sections detail the methodologies typically employed to determine the binding affinity and functional activity of compounds like **ADL5859** at the delta-opioid receptor.

Radioligand Competition Binding Assay for Delta-Opioid Receptor

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

- 1. Membrane Preparation:
- Membranes are prepared from cells or tissues endogenously or recombinantly expressing the delta-opioid receptor.
- The tissue or cells are homogenized in a cold buffer and centrifuged to pellet the membranes. The pellet is then washed and resuspended in an appropriate assay buffer.
- 2. Binding Reaction:
- The reaction mixture contains the prepared membranes, a fixed concentration of a selective DOR radioligand (e.g., [3H]naltrindole), and varying concentrations of the unlabeled test compound (ADL5859).[3][4]
- The incubation is carried out in a suitable buffer (e.g., Tris-HCl with MgCl2) at a specific temperature (e.g., 25°C) for a duration sufficient to reach equilibrium (e.g., 60-90 minutes).[4]
- 3. Separation of Bound and Free Radioligand:
- The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.
- The filters are washed with ice-cold buffer to remove any unbound radioligand.



- 4. Quantification and Data Analysis:
- The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.
- Non-specific binding is determined in the presence of a high concentration of a non-labeled DOR ligand.
- The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
- The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: cAMP Accumulation for Gi-Coupled Receptors

This assay measures the functional potency (EC50) of an agonist by quantifying its ability to inhibit the production of cyclic AMP (cAMP), a downstream signaling molecule of the Gicoupled delta-opioid receptor.

- 1. Cell Culture and Treatment:
- Cells expressing the delta-opioid receptor are cultured in appropriate media.
- On the day of the assay, the cells are treated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
- To measure the inhibitory effect of a Gi-coupled receptor agonist, intracellular cAMP levels are first stimulated using an adenylyl cyclase activator such as forskolin.[5]
- 2. Agonist Stimulation:
- The cells are then incubated with varying concentrations of the test agonist (ADL5859).
- 3. Cell Lysis and cAMP Measurement:



- Following incubation, the cells are lysed to release the intracellular cAMP.
- The concentration of cAMP in the cell lysate is measured using various methods, such as competitive enzyme-linked immunosorbent assay (ELISA) or homogenous time-resolved fluorescence (HTRF).[6][7]
- 4. Data Analysis:
- A dose-response curve is generated by plotting the inhibition of forskolin-stimulated cAMP levels against the concentration of the test agonist.
- The EC50 value, which is the concentration of the agonist that produces 50% of its maximal inhibitory effect, is determined from this curve using non-linear regression.

Visualizations

Experimental Workflow: Radioligand Binding Assay



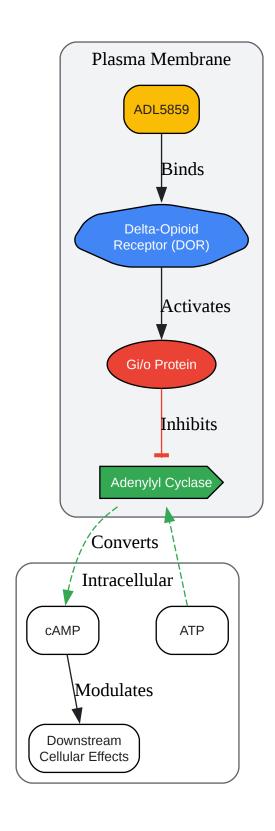
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Caption: Workflow for determining **ADL5859** binding affinity.

Signaling Pathway of ADL5859 at the Delta-Opioid Receptor

ADL5859 is a G protein-biased agonist of the delta-opioid receptor.[8] Upon binding, it preferentially activates the Gi/o signaling cascade, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels. This biased agonism is noteworthy as **ADL5859** does not significantly induce β -arrestin recruitment or receptor internalization, which are associated with some of the undesirable side effects of other opioid agonists.[8][9]





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Caption: ADL5859's G protein-biased signaling at the DOR.



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